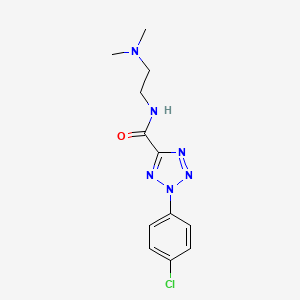
2-(4-chlorophenyl)-N-(2-(dimethylamino)ethyl)-2H-tetrazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chlorophenyl)-N-(2-(dimethylamino)ethyl)-2H-tetrazole-5-carboxamide is a useful research compound. Its molecular formula is C12H15ClN6O and its molecular weight is 294.74. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
2-(4-chlorophenyl)-N-(2-(dimethylamino)ethyl)-2H-tetrazole-5-carboxamide, a compound featuring a tetrazole ring, has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, including antimicrobial, anti-inflammatory, analgesic, and anticancer activities, supported by case studies and research findings.
- Chemical Formula : C12H15ClN6O
- Molecular Weight : 294.74 g/mol
- CAS Number : 1396844-03-3
1. Antimicrobial Activity
Tetrazole derivatives have been extensively studied for their antimicrobial properties. In vitro assays have demonstrated that various tetrazole compounds exhibit significant antibacterial and antifungal activities. For instance:
- Study Findings : A series of substituted tetrazoles showed potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .
- Case Study : A compound structurally similar to this compound was tested against Candida albicans, revealing a notable zone of inhibition in disc diffusion assays .
2. Anti-inflammatory Activity
The anti-inflammatory potential of tetrazole derivatives is linked to their ability to inhibit cyclooxygenase (COX) enzymes:
- Research Findings : Compounds containing the tetrazole moiety have been reported to reduce inflammation by inhibiting COX-2 activity, which is crucial in the inflammatory response .
- Mechanism of Action : The presence of the tetrazole ring allows for effective binding within the active site of COX enzymes, leading to reduced prostaglandin synthesis .
3. Analgesic Activity
Analgesic properties have also been attributed to tetrazole derivatives:
- Study Results : In vivo studies demonstrated that certain tetrazole compounds exhibited significant analgesic effects comparable to established analgesics like celecoxib .
- Histopathological Analysis : Investigations into gastric tissue showed that these compounds had a favorable safety profile, with minimal ulcerogenic liability .
4. Anticancer Activity
The anticancer potential of tetrazoles has been explored through various studies:
- In Vitro Studies : Tetrazole derivatives have shown efficacy in inhibiting cancer cell proliferation in several cancer lines, including breast and colon cancer cells .
- Mechanistic Insights : The mechanism often involves induction of apoptosis and cell cycle arrest at the G2/M phase, as observed in certain derivatives .
Data Summary
Propriétés
IUPAC Name |
2-(4-chlorophenyl)-N-[2-(dimethylamino)ethyl]tetrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN6O/c1-18(2)8-7-14-12(20)11-15-17-19(16-11)10-5-3-9(13)4-6-10/h3-6H,7-8H2,1-2H3,(H,14,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVBGORLUIYJBIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=O)C1=NN(N=N1)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














